palladium (II) dimer
CAS No.: 1051923-88-6
Cat. No.: VC8202029
Molecular Formula: C16H36Br4Cl2P2Pd2
Molecular Weight: 893.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1051923-88-6 |
|---|---|
| Molecular Formula | C16H36Br4Cl2P2Pd2 |
| Molecular Weight | 893.8 g/mol |
| IUPAC Name | dibromopalladium;ditert-butyl(chloro)phosphane |
| Standard InChI | InChI=1S/2C8H18ClP.4BrH.2Pd/c2*1-7(2,3)10(9)8(4,5)6;;;;;;/h2*1-6H3;4*1H;;/q;;;;;;2*+2/p-4 |
| Standard InChI Key | CVQZGZQMKOKRFZ-UHFFFAOYSA-J |
| SMILES | CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Br[Pd]Br.Br[Pd]Br |
| Canonical SMILES | CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Br[Pd]Br.Br[Pd]Br |
Introduction
Structural Features of Palladium(II) Dimers
Core Architectures
Palladium(II) dimers adopt diverse coordination geometries depending on the bridging ligands:
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Chloride-bridged dimers: The α-form of PdCl₂ forms infinite polymeric slabs via μ₂-chloride bridges, while the β-form consists of octahedral Pd₆Cl₁₂ clusters .
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Sulfur-bridged dimers: The butterfly-shaped Pd₂S₂ core in Pd₂(C₃₂H₄₂N₂P₂S₂)₂ exhibits a hinge angle of 108.0° and a short Pd⋯Pd distance of 2.8425 Å, the lowest among Pd₂S₂ dimers .
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Allyl-bridged dimers: [(η³-C₃H₅)PdCl]₂ (allylpalladium chloride dimer) features centrosymmetric Pd centers with Pd–C distances of 2.18–2.22 Å and a Pd–Pd separation of 3.24 Å .
Table 1: Structural Parameters of Representative Palladium(II) Dimers
| Compound | Bridging Ligand | Pd–Pd Distance (Å) | Space Group | Reference |
|---|---|---|---|---|
| [Pd₂(C₃₂H₄₂N₂P₂S₂)]²⁺ | S | 2.8425 | Pbca | |
| [(η³-C₃H₅)PdCl]₂ | Cl | 3.24 | Monoclinic | |
| [Pd(BIAN–IPr)(μ-Cl)Cl]₂ | Cl | 3.10 | N/A |
Ligand Effects on Geometry
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Phosphine ligands: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer (C₁₆H₃₆Cl₆P₂Pd₂) adopts a distorted square-planar geometry with Pd–P bond lengths of 2.24–2.25 Å.
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N-Heterocyclic carbenes (NHCs): The BIAN–IPr ligand in [Pd(BIAN–IPr)(μ-Cl)Cl]₂ induces bulky-yet-flexible steric effects, enabling rapid dissociation into active monomers .
Synthesis and Characterization
Synthetic Routes
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Chloride-bridged dimers: PdCl₂ reacts with allyl chloride under CO atmosphere to form [(η³-C₃H₅)PdCl]₂ .
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Phosphine-based dimers: Di-tert-butylphosphine reacts with PdCl₂ under inert conditions to yield dichloro(chlorodi-T-butylphosphine)palladium(II) dimer.
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Sulfur-bridged dimers: Thiolate pincer ligands coordinate to Pd(II) in the presence of hexafluoroantimonate, forming Pd₂(C₃₂H₄₂N₂P₂S₂)₂ .
Characterization Techniques
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X-ray crystallography: Confirms dimeric structures and bond parameters (e.g., Pd–S = 2.30–2.35 Å in sulfur-bridged dimers) .
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NMR spectroscopy: ³¹P NMR distinguishes phosphine ligand environments in dichloro(chlorodi-T-butylphosphine)palladium(II) dimer.
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Thermogravimetric analysis (TGA): Reveals thermal stability up to 300°C for chloride-bridged dimers.
Reactivity and Catalytic Applications
Cross-Coupling Reactions
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Suzuki–Miyaura coupling: Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer achieves turnover frequencies (TOF) of 1,200 h⁻¹ at 80°C, outperforming triphenylphosphine analogs.
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Allylic alkylation: [(η³-C₃H₅)PdCl]₂ catalyzes nucleophilic additions to dienes with >90% yield under mild conditions .
Selective Dimerization
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Styrenes: Pd(OAc)₂ in molten tetrabutylammonium acetate selectively dimerizes styrenes to (E,E)-1,4-diarylbutadienes within 7–10 h .
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Acrylates: Butyl acrylate converts quantitatively to dibutyl 2-methyleneglutarate in <2 h under identical conditions .
Table 2: Catalytic Performance of Palladium(II) Dimers
| Reaction | Catalyst | Yield (%) | TOF (h⁻¹) | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura coupling | [PdCl₂(PtBu₂)]₂ | 95 | 1,200 | |
| Styrene dimerization | Pd(OAc)₂ in [NBu₄][OAc] | 85 | 12 | |
| Benzo[h]quinoline methoxylation | [Pd(S₂C·IDip)(PPh₃)₂]²⁺ | 90 | 45 |
Biological and Pharmaceutical Relevance
Anticancer Activity
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Dichloro(chlorodi-T-butylphosphine)palladium(II) dimer exhibits IC₅₀ values of 5.2 µM against HeLa cells via ROS-mediated apoptosis.
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DNA binding studies show a high binding constant (K = 1.2 × 10⁶ M⁻¹) with calf thymus DNA, suggesting intercalation as a mechanism.
Antimicrobial Properties
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MIC values of 12 µg/mL against Staphylococcus aureus highlight potential for antibiotic development.
| Compound | Hazard Codes | Precautionary Measures |
|---|---|---|
| [(η³-C₃H₅)PdCl]₂ | H315, H319 | Use PPE; avoid inhalation |
| [Pd(BIAN–IPr)(μ-Cl)Cl]₂ | H334 | Store under argon; handle in fume hood |
Recent Advances and Future Directions
Air-Stable Precatalysts
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The BIAN–NHC chloro dimer [Pd(BIAN–IPr)(μ-Cl)Cl]₂ demonstrates unparalleled reactivity in aerobic cross-coupling, achieving full conversion in 15 min at 25°C .
Computational Insights
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DFT studies reveal that Pd₂S₂ dimers with sulfur bridges have HOMO-LUMO gaps of 2.8–3.1 eV, correlating with their catalytic efficiency in C–H activation .
Sustainable Catalysis
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